

Application Notes and Protocols: Synergistic Inhibition of Pyrimidine Metabolism by Brequinar and Dipyridamole

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Compound of Interest		
Compound Name:	Brequinar	
Cat. No.:	B15605045	Get Quote

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Introduction

The combination of **Brequinar** and dipyridamole presents a powerful strategy for inducing pyrimidine starvation in target cells, with significant potential in oncology and virology. **Brequinar** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] However, cells can often compensate for the inhibition of de novo synthesis by utilizing the pyrimidine salvage pathway, which recycles extracellular pyrimidines. Dipyridamole, an inhibitor of equilibrative nucleoside transporters (ENTs), effectively blocks this salvage pathway.[3][4] The simultaneous inhibition of both pathways leads to a synergistic depletion of the intracellular pyrimidine pool, resulting in enhanced cytostatic, cytotoxic, and antiviral effects.[1][4]

These application notes provide an overview of the mechanism of action and detailed protocols for studying the synergistic effects of **Brequinar** and dipyridamole in vitro.

Mechanism of Action: Dual Blockade of Pyrimidine Synthesis

The synergistic interaction between **Brequinar** and dipyridamole is rooted in their complementary roles in disrupting pyrimidine metabolism.

Methodological & Application

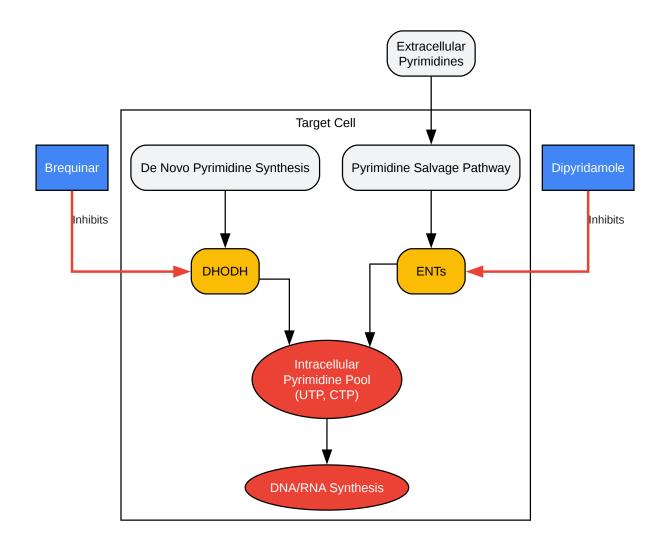




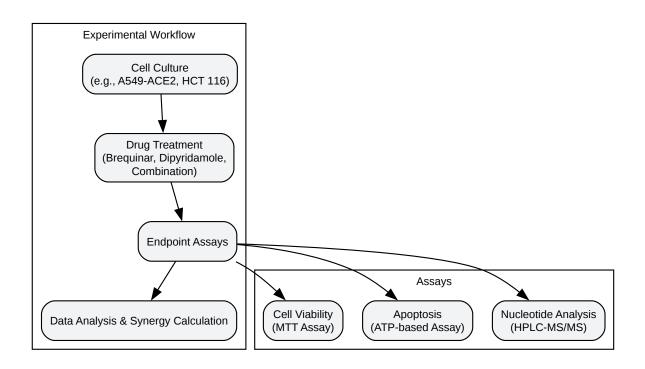
- **Brequinar**: Inhibits DHODH, preventing the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5]
- Dipyridamole: Blocks ENTs (primarily ENT1 and ENT2), which are responsible for transporting extracellular pyrimidine nucleosides (like uridine and cytidine) into the cell for the salvage pathway.[4]

By combining these two agents, both the primary production and the recycling of pyrimidines are inhibited, leading to a profound and sustained depletion of intracellular pyrimidine nucleotides such as UTP and CTP. This depletion impairs DNA and RNA synthesis, crucial for cell proliferation and viral replication.[1]









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